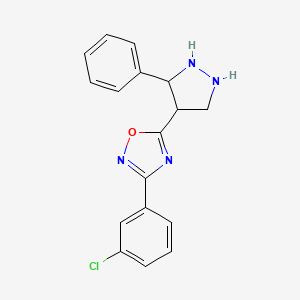
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Potential
A study by Mahanthesha G, S. T., and Y. Bodke (2021) synthesized derivatives of 1,2,4-oxadiazole and evaluated their anticancer, antibacterial, and antifungal activities. The findings indicated potent cytotoxicity against the MCF-7 cell line (breast carcinoma), moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, and moderate antifungal activity against Candida albicans (Mahanthesha G, S. T., & Y. Bodke, 2021).
Lipase and α-Glucosidase Inhibition
O. Bekircan, S. Ülker, and E. Menteşe (2015) conducted a study on novel heterocyclic compounds derived from 1,2,4-triazol and 1,2,4-oxadiazole. They reported significant lipase and α-glucosidase inhibition activities, suggesting potential applications in metabolic disorder management (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity and Toxicity
S. L. Machado et al. (2005) synthesized derivatives of 1,2,4-oxadiazole, including 3,5-diphenylchlorinated-1,2,4-oxadiazoles. These compounds were characterized and evaluated for antimicrobial activity and toxicity towards brine shrimp, indicating potential in antimicrobial applications (Machado et al., 2005).
Apoptosis Induction and Anticancer Activity
Han-Zhong Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, are novel apoptosis inducers. They have shown activity against breast and colorectal cancer cell lines, indicating potential as anticancer agents (Zhang et al., 2005).
Antibacterial and Thermal Properties
S. Arora et al. (2012) synthesized a series of 1,3,4-oxadiazoles and tested their in vitro antibacterial activity against Gram-positive bacteria. They also investigated the thermal stability and degradation kinetics of these compounds, showing potential in developing stable antibacterial agents (Arora et al., 2012).
Anti-inflammatory and Anti-thrombotic Activities
Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. Their findings suggest these compounds could be developed into anti-inflammatory pharmaceutical products (Basra et al., 2019).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLRPXCVQUHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

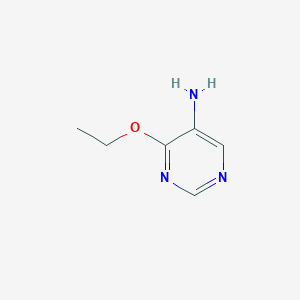
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)
![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)
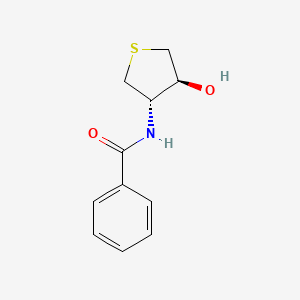
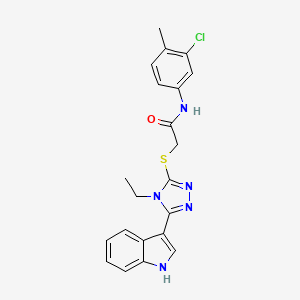
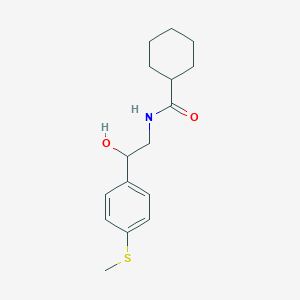
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)
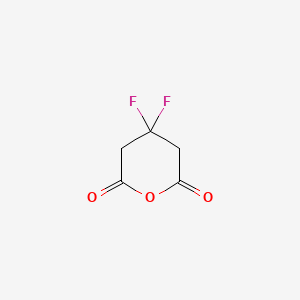
![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

